tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a tert-butyl group, two furan-2-yl groups, and a phosphanium iodide moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide typically involves the reaction of tert-butylphosphine with furan-2-carbaldehyde in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butylphosphine} + 2 \text{Furan-2-carbaldehyde} + \text{Iodinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide involves its interaction with molecular targets through its phosphonium center. The compound can form coordination complexes with metal ions, facilitating various catalytic processes. The furan-2-yl groups enhance its reactivity and stability, making it a versatile compound in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- Methyl[bis(2-methyl-2-propanyl)]phosphonium tetrafluoroborate
Uniqueness
tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide is unique due to the presence of furan-2-yl groups, which impart distinct electronic and steric properties. These features differentiate it from other phosphonium salts and enhance its utility in specific applications.
Properties
CAS No. |
53780-68-0 |
---|---|
Molecular Formula |
C13H18IO2P |
Molecular Weight |
364.16 g/mol |
IUPAC Name |
bis(furan-2-yl)methyl-tert-butylphosphanium;iodide |
InChI |
InChI=1S/C13H17O2P.HI/c1-13(2,3)16-12(10-6-4-8-14-10)11-7-5-9-15-11;/h4-9,12,16H,1-3H3;1H |
InChI Key |
GDLGTKYTCZLKKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[PH2+]C(C1=CC=CO1)C2=CC=CO2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.